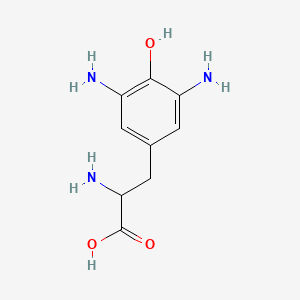
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves multi-step reactions. One common method includes the following steps:
Reduction: The starting material is reduced using magnesium in ethanol.
Oxidation: The intermediate product is then oxidized using potassium dichromate in aqueous sulfuric acid.
Hydrogenation: Finally, the product is hydrogenated using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in sulfuric acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its interaction with enzymes and receptors in biological systems. It acts as a substrate for phenylalanine hydroxylase, which catalyzes its conversion to tyrosine. This reaction is crucial in the biosynthesis of neurotransmitters such as dopamine and norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-DL-Phenylalanine (DOPA): Another stereoisomer with similar chemical properties.
2,5-Dihydroxy-DL-Phenylalanine: Differing in the position of hydroxyl groups.
3-Hydroxytyrosine: A related compound with one hydroxyl group on the aromatic ring
Uniqueness
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds.
Eigenschaften
Molekulargewicht |
197.19 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









